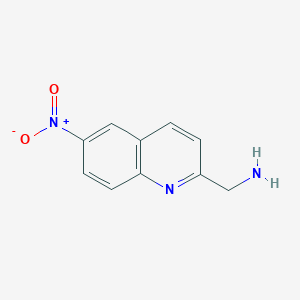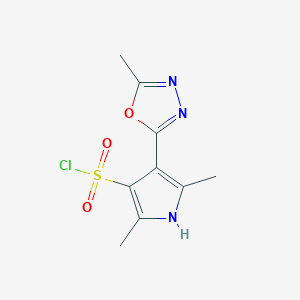
4,4'-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is a compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two triazole rings connected to a biphenyl core. The presence of triazole rings imparts unique properties to the compound, making it useful in various applications, including luminescent sensors and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl are not extensively documented, the general approach involves large-scale solvothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and using high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Coordination Reactions: The compound forms coordination polymers with metal ions such as silver, zinc, and cadmium.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., silver nitrate, zinc acetate, cadmium chloride) and solvents like acetonitrile. The reactions are typically carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel .
Major Products Formed
The major products formed from the reactions of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl include various coordination polymers. These polymers exhibit unique properties such as luminescence and antitumor activity .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl exerts its effects involves the formation of coordination polymers with metal ions. These polymers can interact with biological molecules, leading to various effects such as luminescence and antitumor activity. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A precursor to 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl, used in similar coordination chemistry applications.
4,4’-Bis(benzoimidazo-1-yl)biphenyl: Another compound with a biphenyl core and nitrogen-containing rings, used in the synthesis of coordination polymers.
Uniqueness
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is unique due to its specific structure, which includes two triazole rings. This structure imparts unique properties such as high luminescence sensitivity and potential antitumor activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C18H16N6 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[[4-[4-(1,2,4-triazol-4-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-11-19-20-12-23)18-7-3-16(4-8-18)10-24-13-21-22-14-24/h1-8,11-14H,9-10H2 |
InChI-Schlüssel |
DESZYQFENFBOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NN=C2)C3=CC=C(C=C3)CN4C=NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)











